molecular formula C10H8O5 B190096 3,6-Dimethoxyphthalic anhydride CAS No. 14597-12-7

3,6-Dimethoxyphthalic anhydride

Cat. No. B190096
CAS RN: 14597-12-7
M. Wt: 208.17 g/mol
InChI Key: LRJYRDODMNDLFR-UHFFFAOYSA-N
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Description

3,6-Dimethoxyphthalic anhydride is a chemical compound with the molecular formula C10H8O5 . It is also known as 4,7-dimethoxy-2-benzofuran-1,3-dione .


Synthesis Analysis

The synthesis of 3,6-Dimethoxyphthalic anhydride has been reported in the literature. It was prepared from 2,3-dicyanohydroquinone . The synthesis involved a Diels-Alder reaction between 2,5-dimethylfuran and maleic anhydride .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxyphthalic anhydride consists of 10 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 208.17 .


Chemical Reactions Analysis

Anhydrides, including 3,6-Dimethoxyphthalic anhydride, are highly reactive to nucleophilic attack. They undergo many of the same reactions as acid chlorides. They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxyphthalic anhydride include a density of 1.3±0.1 g/cm3, a boiling point of 338.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has a molar refractivity of 45.3±0.3 cm3 and a polar surface area of 43 Å2 .

Scientific Research Applications

Synthesis and Characterization

3,6-Dimethoxyphthalic anhydride has been a subject of research in chemical synthesis and characterization. A study by Liu Zuliang (2007) demonstrated the process of synthesizing 3,5-dimethoxyphthalic anhydride, which shares a similar molecular structure, through a series of chemical reactions. This synthesis is significant in the preparation of various organic compounds including anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Curing Reaction Kinetics

In the field of polymer chemistry, 3,6-Dimethoxyphthalic anhydride derivatives have been explored for their reactivity. Jiheng Ding et al. (2017) examined the curing reaction kinetics of an epoxy system involving an anhydride curing agent similar to 3,6-Dimethoxyphthalic anhydride. Their research provides insights into the thermomechanical properties and mechanical strength of these epoxy systems (Jiheng Ding et al., 2017).

Novel Compounds Isolation

Hua Lin et al. (2014) isolated new compounds, including derivatives of 3,6-Dimethoxyphthalic anhydride, from the stem bark of Juglans mandshurica. The study elucidated the structures of these compounds, adding to the understanding of naturally occurring chemical entities (Hua Lin et al., 2014).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors of 3,6-Dimethoxyphthalic anhydride. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

While specific future directions for 3,6-Dimethoxyphthalic anhydride are not mentioned in the sources, the compound’s reactivity suggests it could be useful in various chemical reactions. For instance, it could be used in the synthesis of other compounds or in research related to nucleophilic acyl substitution reactions .

properties

IUPAC Name

4,7-dimethoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-13-5-3-4-6(14-2)8-7(5)9(11)15-10(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJYRDODMNDLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372908
Record name 3,6-Dimethoxyphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxyphthalic anhydride

CAS RN

14597-12-7
Record name 3,6-Dimethoxyphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,6-Dimethoxybenzene-1,2-dicarboxylic acid (20 g) was dissolved in pyridine (100 ml) at room temperature. The solution was then cooled in a cold water bath and acetic anhydride (27 g, 25 ml) added dropwise over 10 minutes (temperature rose from 23° to 25° C.) The reaction mixture was then stirred for 90 minutes at 12° C., filtered, washed with ether (100 ml) and pulled dry to give a pale cream solid. Dried at 50° C. in a vacuum oven, m.p. 268°-269° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Z Horii, T Momose, Y Tamura - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
The Friedel-Crafts condensation of 3, 6-dimethoxyphthalic anhydride (II) with methyl 2-ethyl-5-hydroxy-1-naphthoate (III) gave 2-ethyl-5-hydroxy-6-(2-carboxy-3, 6-dimethoxy-benzoyl)-1-…
Number of citations: 0 www.jstage.jst.go.jp
CE Morreal, RJ Bernacki, M Hillman… - Journal of medicinal …, 1990 - ACS Publications
The compound 8, ll-bis [[2-[(2-hydroxyethyl) amino] ethyl] amino]-6-methoxy-l, 2, 3, 4-tetrahydro-7, 12-benz [o]-anthraquinone (7) was synthesized from 3, 6-dimethoxyphthalic anhydride …
Number of citations: 10 pubs.acs.org
堀井善一, 百瀬雄章, 田村恭光 - Chemical and Pharmaceutical Bulletin, 1965 - jlc.jst.go.jp
The Friedel-Crafts condensation of 3, 6-dimethoxyphthalic anhydride (II) with methyl 2-ethyl-5-hydroxy-1-naphthoate (III) gave 2-ethyl-5-hydroxy-6-(2-carboxy-3, 6-dimethoxy-benzoyl)-1-…
Number of citations: 2 jlc.jst.go.jp
WK Anslow, H Raistrick - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… 4-Methyl-3:6dimethoxyphthalic anhydride crystallizes well from glacial acetic acid or benzene in long pale yellow needles, MP 2020, which readily sublime in a high vacuum at 1350. (…
Number of citations: 36 www.ncbi.nlm.nih.gov
BW Au-Yeung, T Chan, SW Tam - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The syntheses of 2-(2?,4?-dihydroxy-6?-methylbenzoyl)-3,6- dihydroxybenzoic acid (4) and its methyl ethers are described. Treatment of 6-hydroxy-2-(2?-hydroxy-4?-methoxy-6?-…
Number of citations: 1 www.publish.csiro.au
S Neelakantan, A Pocker, H Raistrick - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… Syntheses 4-Carboxy-3:6-dimethoxyphthalic anhydride (IV). A solu- … 4Carboxy-3:6-dimethoxyphthalic anhydride (0-25 g.) was thus obtained as a bright-yellow crystalline sublimate, mp …
Number of citations: 9 www.ncbi.nlm.nih.gov
X Chen, J Chen, AR Hlil, AS Hay - Journal of Macromolecular …, 2002 - Taylor & Francis
Four new bisphenols containing 3,6-dialkoxyphthalimide moieties were prepared in high yields. They were copolymerized with BPA or 2,5-bis(4-hydroxyphenyl)oxadiazole by reaction …
Number of citations: 3 www.tandfonline.com
Z Horii, T Momose, Y Tamura - Chemical and Pharmaceutical …, 1964 - jstage.jst.go.jp
X [a: R1= H, Ia: R1= H, R3= CH3 k 11 b: R1= CH3 b: R1= R2= CH3 'c: R12R § = H v The hydroxynaphthoate (Vile) was condensed with 3, 6—dimethoxyphthalic anhydride” in acetylene …
Number of citations: 2 www.jstage.jst.go.jp
WK Anslow, H Raistrick - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… EXPERIMENTAL (a) Condensation of 4-methyl-3:6-dimethoxyphthalic anhydride with 1:4… equal amounLts to a mixture of 4-methyl-3:6-dimethoxyphthalic anhydride (2g.) and 1:4-…
Number of citations: 14 www.ncbi.nlm.nih.gov
C Annunziatini, MF Gerini, O Lanzalunga… - The Journal of …, 2004 - ACS Publications
A series of aryl-substituted N-hydroxyphthalimides (X-NHPIs) containing either electron-withdrawing groups (4-CH 3 OCO, 3-F) or electron-donating groups (4-CH 3 , 4-CH 3 O, 3-CH 3 …
Number of citations: 114 pubs.acs.org

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